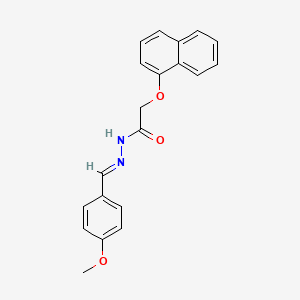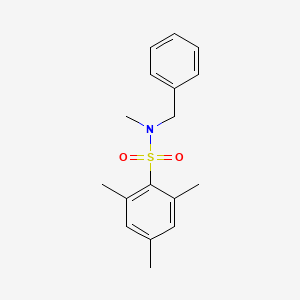![molecular formula C18H26N4O3 B5555947 (1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555947.png)
(1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, specifically those derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, involves a combination of steps including esterification, conformational studies, and NMR spectroscopy (Fernández et al., 1995). These processes are crucial for ensuring the desired structural and pharmacological properties.
Molecular Structure Analysis
The molecular structure of compounds like 1,3-Diaxial Repulsionvs.π-Delocalization in the 7-Amino-2,4-diazabicyclo[3.3.1]nonan-3-one Skeleton has been studied using X-ray diffraction, highlighting significant repulsion between axial N-atoms and distortion in the cyclohexane chairs (Weber et al., 2001).
Chemical Reactions and Properties
The reactivity and properties of such compounds can be diverse. For instance, the synthesis of 1,8-Diazabicyclo[5.4.0]undec-7-ene demonstrated its efficacy as a catalyst for various synthesis processes, indicating a wide range of chemical reactions (Khurana et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as their conformation in solution and their crystal structure, are typically studied using methods like NMR and X-ray diffraction. For example, esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol adopt a chair-chair conformation in CDCl3 solution, with N-substituents in equatorial positions (Izquierdo et al., 1989).
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
Research has extensively explored the structural and conformational aspects of diazabicyclanones and similar compounds. A study by Gálvez et al. (1985) examined 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones and 9-ols, revealing their conformation in solution and the crystalline state. The ketones typically adopt a flattened chair-chair conformation, with variations observed in the crystalline form, indicating the significance of solvent polarity and intramolecular interactions in determining molecular conformation (Gálvez et al., 1985).
Pharmacological Potential
Several studies have synthesized and analyzed the pharmacological potential of derivatives from diazabicyclo[3.3.1]nonan-9-ol. Fernández et al. (1995) synthesized a series of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and used 1H and 13C NMR spectroscopy for structural analysis. This research indicates the potential of these compounds for further pharmacological exploration, particularly in exploring stereoelectronic effects that could influence biological activity (Fernández et al., 1995).
Novel Synthetic Pathways and Derivatives
Innovative synthetic pathways to create new derivatives of diazabicyclo[3.3.1]nonan-9-one have been reported, offering insights into creating compounds with potential bioactivity. For instance, the formation of 2-acetylpyridines from furo-oxazines suggests a methodology for constructing complex heterocyclic systems, potentially leading to new pharmacologically active molecules (Gilchrist et al., 1987).
Potential Applications in Drug Delivery Systems
Recent studies have also explored the use of diazabicyclo[3.3.1]nonane derivatives in designing stimulus-sensitive liposomal delivery systems. Veremeeva et al. (2021) demonstrated that derivatives could act as molecular switches, triggering the release of compounds from liposomes under specific conditions, such as pH changes. This suggests a promising avenue for targeted drug delivery applications, leveraging the unique structural properties of these compounds (Veremeeva et al., 2021).
Eigenschaften
IUPAC Name |
(1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-4-7-21-15-6-5-14(18(21)25)9-20(10-15)17(24)11-22-16(23)8-12(2)13(3)19-22/h8,14-15H,4-7,9-11H2,1-3H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFALNGHRGCCNO-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)CN3C(=O)C=C(C(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CN3C(=O)C=C(C(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)
![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)
![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)
![N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide](/img/structure/B5555903.png)
![[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5555931.png)

![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5555950.png)
![3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555958.png)
![(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5555960.png)